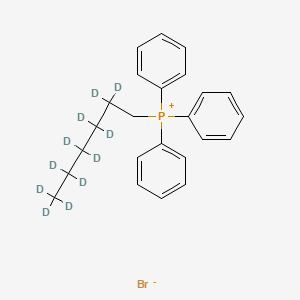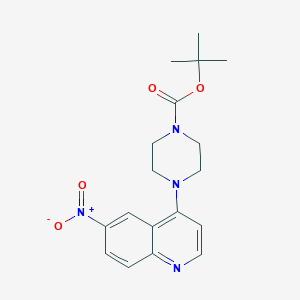
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its molecular formula C18H27ClO2
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting with the chlorination of decyl alcohol to produce 10-chlorodecyl chloride. This intermediate is then reacted with appropriate reagents to introduce the cyclohexadiene ring and the necessary methyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, serving as a precursor in organic synthesis.
Medicine: The compound may have medicinal properties, such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.
Industry: In industrial applications, it could be used as an intermediate in the production of specialty chemicals, coatings, or materials with specific properties.
作用机制
The mechanism by which 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context of its application, such as binding to enzymes or receptors in biological systems.
相似化合物的比较
5-(10-Chlorodecyl)-2,3-dimethyl-1,4-benzenediol
10-Chlorodecyl acetate
1-Decanol, 10-chloro, acetate
Uniqueness: Compared to similar compounds, 5-(10-Chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione stands out due to its specific structural features, such as the cyclohexadiene ring and the presence of both chlorine and methyl groups
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C18H27ClO2 |
|---|---|
分子量 |
310.9 g/mol |
IUPAC 名称 |
5-(10-chlorodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H27ClO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
InChI 键 |
LBUHXDLPKRBYKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


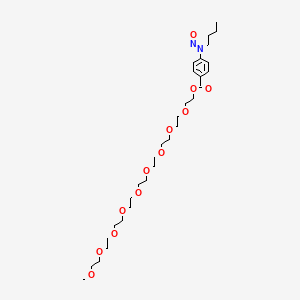

![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
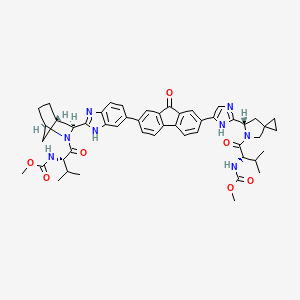
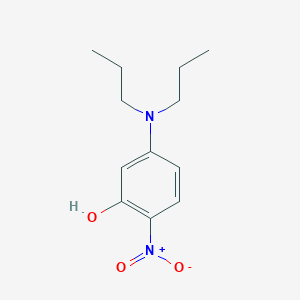


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)

